molecular formula C12H26 B14546759 3-Ethyl-3,4-dimethyloctane CAS No. 62212-28-6

3-Ethyl-3,4-dimethyloctane

Cat. No.: B14546759
CAS No.: 62212-28-6
M. Wt: 170.33 g/mol
InChI Key: AOQVLRSMPNHJPF-UHFFFAOYSA-N
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Description

3-Ethyl-3,4-dimethyloctane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon consisting of a chain of eight carbon atoms with ethyl and methyl groups attached to the third and fourth carbon atoms, respectively. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-3,4-dimethyloctane can be achieved through various organic reactions. One common method involves the alkylation of a suitable octane derivative. For example, starting with 3,4-dimethyloctane, an ethyl group can be introduced at the third carbon atom using an ethylating agent under controlled conditions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, separation techniques such as distillation and chromatography are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3,4-dimethyloctane, like other alkanes, primarily undergoes substitution reactions. These reactions involve the replacement of a hydrogen atom with another atom or group of atoms. Common types of substitution reactions include halogenation, where a halogen atom (e.g., chlorine or bromine) replaces a hydrogen atom.

Common Reagents and Conditions

    Halogenation: This reaction typically requires the presence of a halogen (Cl2 or Br2) and ultraviolet light or heat to initiate the reaction. The major products are alkyl halides.

    Combustion: In the presence of excess oxygen, this compound undergoes complete combustion to produce carbon dioxide and water.

    Cracking: Under high temperatures and pressures, the compound can be broken down into smaller hydrocarbons, a process commonly used in the petrochemical industry.

Scientific Research Applications

3-Ethyl-3,4-dimethyloctane has several applications in scientific research:

    Chemistry: It serves as a model compound for studying the properties and reactions of branched alkanes.

    Biology: It is used in studies related to lipid metabolism and the behavior of hydrophobic molecules in biological systems.

    Medicine: Research on its derivatives may lead to the development of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: It is utilized in the formulation of lubricants, solvents, and other chemical products.

Mechanism of Action

As an alkane, 3-ethyl-3,4-dimethyloctane is relatively inert and does not have a specific mechanism of action in biological systems. its derivatives may interact with various molecular targets, such as enzymes and receptors, through hydrophobic interactions. These interactions can influence the compound’s solubility, distribution, and overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-4,4-dimethyloctane
  • 4-Ethyl-3,3-dimethyloctane
  • 3,3-Dimethyloctane

Uniqueness

3-Ethyl-3,4-dimethyloctane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity. These differences are crucial in applications where precise control over the compound’s behavior is required.

Properties

CAS No.

62212-28-6

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-ethyl-3,4-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-9-10-11(4)12(5,7-2)8-3/h11H,6-10H2,1-5H3

InChI Key

AOQVLRSMPNHJPF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C(C)(CC)CC

Origin of Product

United States

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